2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including inflammatory response pathways, signaling pathways, and metabolic pathways .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and metabolic stability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Amidation: The formation of the benzamide structure.
Pyrrolidinone Introduction: The attachment of the pyrrolidinone moiety to the aromatic ring.
Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and amine derivatives for amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl}phenyl)benzamide
Uniqueness
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a nitro group, chloro group, and pyrrolidinone moiety in this particular arrangement is not commonly found in other compounds, making it a valuable subject for research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-10-13(22(25)26)6-7-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDIBVQUHTGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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